molecular formula C6H12S B14741624 (2S,4S)-2,4-dimethylthiolane CAS No. 5161-80-8

(2S,4S)-2,4-dimethylthiolane

Cat. No.: B14741624
CAS No.: 5161-80-8
M. Wt: 116.23 g/mol
InChI Key: YLAZTYUYPNOQJN-WDSKDSINSA-N
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Description

(2S,4S)-2,4-dimethylthiolane is a chiral organosulfur compound with a unique structure characterized by the presence of two methyl groups and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2,4-dimethylthiolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable thiol with a chiral epoxide under acidic or basic conditions to form the thiolane ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts and high-throughput reactors to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-dimethylthiolane undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiolane ring to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the thiolane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiolanes depending on the nucleophile or electrophile used.

Scientific Research Applications

(2S,4S)-2,4-dimethylthiolane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the design of chiral drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-dimethylthiolane involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, in biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another chiral compound with a similar thiolane ring structure.

    Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with comparable stereochemistry.

Uniqueness

(2S,4S)-2,4-dimethylthiolane is unique due to its specific arrangement of methyl groups and the thiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise stereochemical control and specific reactivity.

Properties

CAS No.

5161-80-8

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylthiolane

InChI

InChI=1S/C6H12S/c1-5-3-6(2)7-4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

YLAZTYUYPNOQJN-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](SC1)C

Canonical SMILES

CC1CC(SC1)C

Origin of Product

United States

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